ST-1006 Maleate

Histamine H4 Receptor GPCR Binding Affinity Comparison

Researchers studying H4R-mediated allergic signaling often face inconsistent functional responses from non-selective or mischaracterized ligands. ST-1006 Maleate is a validated H4R partial agonist (pKi 7.94) with precisely defined pharmacology: • Dual basophil modulation: Promotes chemotaxis while inhibiting FcεRI-mediated CD63/CD203c upregulation at 10 μM in human basophil assays. • Validated pruritus model: Reliably induces acute itch in mice (s.c.) for anti-pruritic candidate screening. • Benchmark comparator: Distinct partial agonist profile contrasts with neutral antagonist ST-994 and inverse agonist ST-1012 for functional classification studies. Supplied as maleate salt (≥98%) for enhanced solubility. Ambient global shipping.

Molecular Formula C24H28Cl2N6O8
Molecular Weight 599.4 g/mol
Cat. No. B15139953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST-1006 Maleate
Molecular FormulaC24H28Cl2N6O8
Molecular Weight599.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H20Cl2N6.2C4H4O4/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18;2*5-3(6)1-2-4(7)8/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyNBLGNUAWAKUPSY-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ST-1006 Maleate: Selective H4R Agonist for Inflammation & Itch


The compound (Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (commonly referred to as ST-1006 maleate) is a potent and selective agonist of the human histamine H4 receptor (H4R). Its core structure is based on a 2,4-diaminopyrimidine scaffold, and it is provided as the maleate salt for enhanced solubility and formulation convenience . The compound exhibits a pKi of 7.94 at the human H4R and demonstrates functional selectivity in cellular assays, promoting basophil migration while inhibiting FcεRI-mediated activation [1].

H4R partial agonist with low H1/H2 activity
Functional selectivity in basophil chemotaxis & activation
Maleate salt for solubility and formulation convenience

Why Generic Substitution Fails for ST-1006 Maleate


Within the aminopyrimidine class, subtle structural variations yield distinct functional outcomes at the histamine H4 receptor. The specific combination of the N4-(2,6-dichlorobenzyl) group and the 6-(4-methylpiperazin-1-yl) moiety on the pyrimidine core defines ST-1006's unique partial agonist profile [1]. This is in contrast to closely related analogs such as ST-994 (neutral antagonist) and ST-1012 (inverse agonist), which exhibit opposite effects on receptor signaling and diverge significantly in their in vivo efficacy in models of acute inflammation [2]. Therefore, substituting with another H4R ligand—even a structurally similar aminopyrimidine—will not replicate the specific partial agonist pharmacology required for investigations of H4R-mediated basophil regulation or pruritus.

ST-994 (neutral antagonist) lacks partial agonist activity; may not replicate basophil modulation.

ST-1012 (inverse agonist) produces opposite receptor signaling and anti-inflammatory effects.

Other aminopyrimidine analogs may diverge in functional efficacy and in vivo profile.

Quantitative Evidence for ST-1006 Maleate


H4 Receptor Binding Affinity Comparison

ST-1006 demonstrates sub-micromolar affinity for the human histamine H4 receptor with a pKi of 7.94 (equivalent to a Ki of approximately 11.5 nM) . This affinity is directly comparable to the endogenous agonist histamine (pKi ~7.8) [1] and is within one order of magnitude of the prototypical H4R antagonist JNJ 7777120 (Ki = 4.5 nM, pKi ~8.3) [2].

H4R Binding Affinity
Cross-study comparable
pKi 7.94
Ki ~11.5 nM
vs
Histamine pKi ~7.8
JNJ 7777120 Ki 4.5 nM
Supports physiologically relevant H4R target engagement studies
Radioligand displacement assay
Histamine H4 Receptor GPCR Binding Affinity Comparison

Histamine Receptor Subtype Selectivity

ST-1006 exhibits marked selectivity for the H4 receptor over the H1 and H2 subtypes. In standardized radioligand binding assays, ST-1006 displays a pKi of 6.0 at both human H1 and H2 receptors, representing an approximately 87-fold selectivity window relative to its H4R affinity (pKi 7.94) [1]. This contrasts with the broader histamine receptor activation profile of the endogenous agonist histamine, which binds H1, H2, and H4 with comparable affinities.

H4R Selectivity
Class-level inference
87×
selectivity over H1/H2 (pKi H4R 7.94 vs H1/H2 6.0)
Reduces H1/H2 off-target confound in H4R models
Recombinant cell line binding assays
Receptor Selectivity Off-Target Activity GPCR Profiling

Basophil Chemotaxis and Activation

In primary human basophil assays, ST-1006 (10 µM) induces a significant chemotactic response (P < 0.001 vs. vehicle) comparable to the effect of the endogenous agonist histamine [1]. Critically, while histamine and ST-1006 both promote migration, ST-1006 at 100 µM also inhibits FcεRI-mediated upregulation of the activation markers CD63 and CD203c (P < 0.01), a property not shared by histamine at the same concentration [1].

Basophil Functional Profile
Direct head-to-head comparison
ST-1006: migration (P
10 µM migration; 100 µM CD63/CD203c inhibition
vs
Histamine: migration only
no significant inhibition of activation markers
Reported biased H4R signaling context in human basophils
Ex vivo primary basophil assays
In Vivo Pruritus & Inflammation
Cross-study comparable
ST-1006: pro-pruritic
no anti-inflammatory effect up to 100 mg/kg
vs
ST-994 / ST-1012: anti-inflammatory
significant suppression of ear edema
Defines pro-pruritic vs anti-inflammatory research distinction
CD-1 mouse models; croton oil ear edema
Basophil Function In Vitro Pharmacology Allergic Inflammation

Pruritus and Inflammation In Vivo Models

In a mouse model of acute itch, subcutaneous administration of ST-1006 (1-100 mg/kg) significantly increases scratching behavior compared to vehicle controls [1]. However, in a croton oil-induced ear edema model, ST-1006 at doses up to 100 mg/kg fails to reduce inflammation, unlike the H4R neutral antagonist ST-994 and inverse agonist ST-1012, which significantly suppress ear swelling at 30 and 100 mg/kg [2].

In Vivo Pruritus & Inflammation
Cross-study comparable
ST-1006: pro-pruritic
no anti-inflammatory effect up to 100 mg/kg
vs
ST-994 / ST-1012: anti-inflammatory
significant suppression of ear edema
Defines pro-pruritic vs anti-inflammatory research distinction
CD-1 mouse models; croton oil ear edema
Pruritus In Vivo Pharmacology Acute Inflammation

Research Application Scenarios for ST-1006 Maleate


H4R-Mediated Basophil and Mast Cell Regulation

The compound's unique ability to promote basophil chemotaxis while inhibiting IgE-mediated activation (as shown in ex vivo human basophil assays [1]) makes it a valuable tool for dissecting the dual roles of H4R signaling in allergic responses. It can be used in co-culture systems or ex vivo primary cell models to study the interplay between basophil migration and degranulation.

H4R-Dependent Pruritus Models

ST-1006 reliably induces acute itch in mice via subcutaneous administration [2], providing a validated pharmacological model of H4R-mediated pruritus. This application is particularly relevant for screening potential anti-pruritic compounds targeting the H4R or downstream signaling pathways.

Partial Agonism vs. Antagonism/Inverse Agonism at H4R

As a partial agonist, ST-1006 serves as a critical comparator compound in studies aimed at classifying the functional efficacy of novel H4R ligands. Its distinct in vivo profile—pro-pruritic and lacking anti-inflammatory activity—allows researchers to benchmark new compounds against a well-characterized partial agonist [3].

H4R-Mediated NK Cell Chemotaxis

In vitro, ST-1006 induces NK cell migration, an effect that is blocked by the H4R antagonist JNJ 7777120 [4]. This provides a defined system for investigating the contribution of NK cells to allergic inflammation and for evaluating H4R antagonists in a functional chemotaxis assay.

Application
Selection Property
Validation Focus
H4R-mediated basophil & mast cell regulation
Biased agonism promoting chemotaxis, inhibiting IgE-mediated activation
Co-culture / ex vivo primary cell model endpoint review
H4R-dependent pruritus models
Pro-pruritic partial agonist activity
Scratching behavior quantification; anti-pruritic screening context
Functional classification of H4R ligands
Partial agonist benchmark with distinct in vivo profile
Pro-pruritic vs anti-inflammatory response comparison
H4R-mediated NK cell chemotaxis
NK cell migration induction, blocked by JNJ 7777120
Chemotaxis assay endpoint monitoring; antagonist evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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